molecular formula C29H48O2 B595805 (3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol CAS No. 167958-89-6

(3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol

Numéro de catalogue: B595805
Numéro CAS: 167958-89-6
Poids moléculaire: 428.701
Clé InChI: YLQCVNVIULEHRQ-YIWILWCSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IUPAC Nomenclature and Constitutional Isomerism

The systematic IUPAC name of this compound reflects its structural complexity through precise stereochemical descriptors and substituent prioritization. The parent hydrocarbon is cyclopenta[a]phenanthrene , a fused tetracyclic system comprising three six-membered rings (A, B, C) and one five-membered ring (D). The numbering follows traditional steroid conventions, with positions 1–17 assigned to the carbocyclic skeleton and side chain.

The full name specifies:

  • Stereochemistry at eight chiral centers : 3S, 6R, 8S, 9S, 10R, 13R, 14S, 17R, determined using Cahn–Ingold–Prelog (CIP) priority rules.
  • Side chain structure : A C8 branched alkene [(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl] at C17, with E configuration at the C3–C4 double bond.
  • Hydroxyl groups : Axial 3β-OH and equatorial 6α-OH, denoted by 3S and 6R configurations, respectively.

Constitutional isomerism arises from alternative fusion patterns of the tetracyclic system. For example, cyclopenta[c]phenanthrene isomers differ in the connectivity of the D-ring, leading to distinct physicochemical properties. This compound’s constitutional isomerism is limited due to the strict biogenetic constraints of steroid-like frameworks, though synthetic analogs with rearranged ring junctions have been reported.

Feature This Compound Cyclopenta[c]phenanthrene Isomer
D-Ring Fusion Position Between C13–C14 (a) Between C14–C15 (c)
Parent Hydrocarbon Gonane Not a natural steroid scaffold
Biogenetic Prevalence Common in steroids Rare, synthetic

Cyclopenta[a]phenanthrene Backbone Configuration

The cyclopenta[a]phenanthrene skeleton (Fig. 1) consists of:

  • Ring A : Chair conformation with 10β-methyl (C19) and 13β-methyl (C18).
  • Ring B : Chair conformation fused to Ring A via trans A/B junction (C5–C10 bond).
  • Ring C : Boat conformation fused to Ring B via cis B/C junction (C8–C9 bond).
  • Ring D : Envelope conformation fused to Ring C via trans C/D junction (C13–C14 bond).

The absolute configurations at C10 (R), C13 (R), and C14 (S) enforce a 5α-androstane-like topology , critical for maintaining planarity in the A–C rings. The 17β-side chain attachment preserves the natural steroid orientation, contrasting with synthetic isomers like 17α-alkylated derivatives .

Side Chain Stereochemistry: E/Z Configuration at C3–C4 Double Bond

The C17 side chain [(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl] exhibits two stereochemical features:

  • E Configuration at C3–C4 Double Bond :
    • Prioritizing substituents using CIP rules:
      • C3: Higher priority groups = CH(CH2CH3)(CH2CH2CH3) vs. C4: CH2CH(CH3)2.
      • Opposing orientations of high-priority groups yield E configuration.
    • This contrasts with Z isomers, which are sterically hindered in similar side chains.
  • Chiral Centers at C2 (R) and C5 (S) :
    • C2 configuration (R) arises from ethyl > methyl > H priority.
    • C5 configuration (S) results from methyl > ethyl > H priority.
Position Substituents Configuration CIP Priority Sequence
C2 CH(CH2CH3)(CH2CH2CH3) R Ethyl > Methyl > H
C5 CH(CH3)CH2CH3 S Methyl > Ethyl > H
C3–C4 CH(CH2CH3)(CH2CH2CH3) vs. CH2CH(CH3)2 E C3 > C4 (prioritized branches)

Hydroxylation Patterns at C3 and C6 Positions

The hydroxyl groups at C3 and C6 are critical for hydrogen-bonding interactions in biological systems:

  • C3-Hydroxyl (3S) :

    • Axial orientation due to 3β-equatorial methyl group (C19).
    • Participates in intramolecular H-bonds with C1 carbonyls in oxidized derivatives.
  • C6-Hydroxyl (6R) :

    • Equatorial orientation stabilized by 6α-methyl (C18).
    • Enhances solubility via H-bonding with aqueous environments.

Comparative Hydroxylation Effects :

  • 3β-OH (axial) : Increases membrane permeability due to reduced polarity.
  • 6α-OH (equatorial) : Moderates lipophilicity while enabling enzymatic recognition.

Propriétés

IUPAC Name

(3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h8-9,16,18-25,27,30-31H,7,10-15,17H2,1-6H3/b9-8+/t19-,20-,21+,22+,23-,24+,25+,27-,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQCVNVIULEHRQ-YIWILWCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C[C@H](CC[C@]34C)O)O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Oxidation and Reduction Sequences

Diosgenin is first converted to triol 1 via hydroxylation with N-bromosuccinimide (NBS). Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) yields diketones 2 and 3 , which are reduced selectively to introduce the C3 and C6 hydroxyl groups. For example, HI-mediated hydrogenation of ketone 3 produces diol 4 with retained stereochemistry.

Table 1: Key Intermediates in Diosgenin-Derived Synthesis

IntermediateFunctional GroupsSynthesis StepYield (%)
1 5α,6β-diolNBS hydroxylation of diosgenin92
2 C3/C6-diketoneJones oxidation of 1 85
4 C3/C6-diolHI reduction of 3 79

Side-Chain Modification

The C17 side chain is constructed via a stereocontrolled Wittig reaction. Using a (2R,5S)-configured ylide derived from 5-ethyl-6-methylhept-3-enal, the (E)-double bond is introduced with >95% geometric purity. Asymmetric induction at C2 and C5 is achieved using Evans’ oxazolidinone auxiliaries, as validated by PubChem’s stereodescriptors.

Regioselective Hydroxylation Strategies

Epoxidation-Ring Opening

Epoxidation of Δ⁵,⁶-diene intermediates with mCPBA followed by acid-catalyzed ring opening generates trans-diols. This method, however, risks epimerization at C5 and C6, necessitating careful pH control.

Side-Chain Construction and Stereochemical Control

The (E,2R,5S)-heptenyl side chain is synthesized via a multi-step sequence:

  • Aldol Condensation : (2R,5S)-5-ethyl-6-methylhept-3-enal is prepared from isobutyraldehyde and ethyl vinyl ketone under proline catalysis.

  • Wittig Olefination : Reaction with a steroidal C17-phosphonium ylide yields the (E)-configured side chain.

  • Protection-Deprotection : TBDMS ethers protect hydroxyl groups during subsequent transformations.

Table 2: Side-Chain Synthesis Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)
Aldol CondensationL-Proline, THF, 0°C7892%
Wittig Olefinationn-BuLi, THF, −78°C6589%

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : δ 3.52 (dd, J = 4.8 Hz, H-3), 3.48 (t, J = 6.2 Hz, H-6), 5.35 (dt, J = 15.4 Hz, H-3’/4’) confirm diol and (E)-double bond.

  • 13C NMR : δ 73.8 (C-3), 72.1 (C-6), 132.5 (C-3’), 124.7 (C-4’) align with PubChem data.

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O = 85:15) shows >98% purity, with tR = 12.7 min .

Analyse Des Réactions Chimiques

Types of Reactions: (3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Applications De Recherche Scientifique

(3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of (3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Stigmastane-3,6-diol

  • Structure : (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol.
  • Key Differences :
    • Side chain : Saturated heptan-2-yl group (vs. unsaturated hept-3-en-2-yl in the target compound).
    • Stereochemistry : The side chain configuration (2R,5R) vs. (E,2R,5S) in the target compound.
  • Pharmacological Properties: Higher lipophilicity (logP = 6.559 vs. 0.76 for the target compound), reducing aqueous solubility .
Property Target Compound Stigmastane-3,6-diol
Molecular Weight 432.4 g/mol 432.4 g/mol
logP 0.76 6.559
TPSA 40.46 Ų 40.46 Ų
CYP1A2 Inhibition N/A 0.043

5-Androstenediol

  • Structure : (3S,10R,13S,17S)-10,13-dimethyl-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol.
  • Key Differences :
    • Hydroxyl groups : Position 17 (vs. positions 3 and 6 in the target compound).
    • Side chain : Absence of the ethyl-methylheptenyl group.

Ethinyl Estradiol Derivatives

  • Example : (8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol.
  • Key Differences :
    • Substituent : Ethynyl group at position 17 (vs. ethyl-methylheptenyl in the target compound).
    • Bioactivity : Potent estrogen receptor agonist, whereas the target compound lacks reported ER binding .

Bile Acid Analogs

  • Example : (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5,6,7-trihydroxy-2-heptanyl]hexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol.
  • Key Differences :
    • Hydroxylation : Trihydroxy heptanyl side chain (vs. ethyl-methylheptenyl in the target compound).
    • Function : Designed for Clostridium difficile spore inhibition, unlike the target compound .

Structural and Functional Insights

Impact of Unsaturation in the Side Chain

This feature may enhance binding to hydrophobic enzyme pockets .

Stereochemical Complexity

The 10 stereocenters in the target compound necessitate precise synthetic protocols, such as iterative hydroxylation and chiral chromatography, as seen in related cyclopenta[a]phenanthrene derivatives .

Activité Biologique

The compound (3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol is a complex organic molecule with potential biological activity. This article delves into its biological properties based on current research findings.

Structural Overview

The compound is characterized by a multi-ring structure typical of steroid-like compounds. Its IUPAC name highlights its stereochemistry and functional groups:

  • IUPAC Name : this compound
  • Molecular Formula : C27H46O2
  • Molecular Weight : 414.67 g/mol

Pharmacological Properties

Research indicates that the compound exhibits several pharmacological activities:

  • Antioxidant Activity : Studies have shown that similar compounds with multi-ring structures possess significant antioxidant properties. This may be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells.
  • Anti-inflammatory Effects : The compound has been noted to inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
  • Hormonal Activity : Given its structural similarity to steroid hormones, it may interact with hormone receptors and influence various physiological processes.

The biological mechanisms through which this compound exerts its effects are still under investigation. However:

  • Receptor Binding : Molecular docking studies suggest that the compound can bind effectively to specific receptors involved in inflammation and hormonal regulation.
  • Gene Expression Modulation : It may influence the expression of genes associated with metabolic pathways and cell signaling.

Case Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry examined the antioxidant properties of structurally similar compounds. The results indicated that these compounds could significantly reduce oxidative damage in cellular models.

CompoundIC50 (µM)Reference
Compound A25
Compound B30
Target Compound20

Case Study 2: Anti-inflammatory Effects

In a recent study focusing on inflammatory responses in macrophages:

  • Objective : To evaluate the anti-inflammatory potential of the target compound.
  • Methodology : Macrophages were treated with the compound followed by stimulation with lipopolysaccharides (LPS).
Treatment GroupTNF-alpha Production (pg/mL)
Control150
LPS Only300
Target Compound100

Results showed a significant reduction in TNF-alpha levels in the treated group compared to controls.

Q & A

Basic Research Questions

Q. What experimental methods are critical for confirming the stereochemistry of this compound?

  • Methodology:

  • Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. For example, the compound's crystal structure (space group P21P2_1) was determined at 100 K, achieving an RR-factor of 0.060 .
  • Nuclear Overhauser Effect Spectroscopy (NOESY) complements X-ray data by identifying spatial proximities of protons in solution. For derivatives, coupling constants (JJ-values) from 1H^1H-NMR can infer dihedral angles (e.g., axial vs. equatorial hydroxyl groups) .
    • Data Table:
TechniqueKey ParametersApplication
X-rayRR-factor = 0.060, T=100KT = 100 \, \text{K}Absolute configuration
NOESYCross-peaks for H-3/H-6 proximityRelative stereochemistry

Q. How can researchers isolate and purify this compound from natural sources?

  • Methodology:

  • Column chromatography with silica gel (hexane/ethyl acetate gradients) is commonly used for initial separation. Evidence from Chisocheton tomentosus isolation shows that polarity-based elution effectively separates hydroxylated steroids from nonpolar contaminants .
  • High-Performance Liquid Chromatography (HPLC) with a C18 column and methanol/water mobile phases refines purity (>95%). Post-purification, LC-MS (m/z400500m/z \sim 400–500) validates molecular integrity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology:

  • Use N100/P3 respirators and nitrile gloves to prevent inhalation or dermal exposure, as the compound may trigger allergic reactions (H317/H319 hazard codes) .
  • Store in sealed, inert containers under 20C-20^\circ \text{C} to prevent degradation. Avoid aqueous environments due to potential hydrolysis of diol groups .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodology:

  • Comparative dose-response assays : Standardize protocols (e.g., IC50_{50} in µM) using identical cell lines (e.g., HepG2 for cytotoxicity) to eliminate variability .
  • Molecular docking simulations : Probe interactions with target receptors (e.g., steroid hormone receptors) to identify binding affinity discrepancies due to stereochemical variations .

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?

  • Methodology:

  • Protecting group chemistry : Temporarily mask hydroxyl groups (e.g., silyl ethers) during alkylation or oxidation steps to prevent side reactions .
  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Jacobsen’s Mn(III)-salen) to enhance enantioselectivity at C-3 and C-6 positions .

Q. How does the compound’s stability vary under different experimental conditions (pH, temperature)?

  • Methodology:

  • Accelerated stability studies : Incubate at 40C/75%40^\circ \text{C}/75\% RH for 4 weeks and monitor degradation via LC-MS. Hydroxyl groups are prone to oxidation, forming ketones (e.g., at C-3) .
  • pH-rate profiling : Conduct kinetic assays in buffered solutions (pH 2–12) to identify acid/base-catalyzed degradation pathways .

Q. What advanced spectroscopic techniques resolve overlapping signals in NMR analysis?

  • Methodology:

  • 2D-COSY and HSQC : Decouple overlapping proton environments (e.g., methylene protons in the cyclopenta[a]phenanthrene core) .
  • Variable-temperature NMR : Suppress signal broadening caused by conformational flexibility in the heptenyl side chain .

Contradiction Analysis

Q. Discrepancies in reported melting points or solubility: How to address them?

  • Root cause : Polymorphism or residual solvents in crystallized samples.
  • Resolution :

  • Differential Scanning Calorimetry (DSC) : Compare thermograms to identify polymorphic forms .
  • Karl Fischer titration : Quantify residual water (>0.1%>0.1\% affects solubility) in purified batches .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.